2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as GW501516, is a synthetic drug that was first developed in the 1990s. It belongs to a class of drugs called PPARδ agonists, which are used to treat metabolic disorders such as obesity and type 2 diabetes. In recent years, GW501516 has gained popularity in the scientific community due to its potential as a performance-enhancing drug.
Wirkmechanismus
2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism. When activated, PPARδ promotes the breakdown of fatty acids and increases the use of glucose for energy production.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase endurance and reduce fatigue in animal models. It has also been found to increase the production of red blood cells and improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is that it has a relatively long half-life, which allows for less frequent dosing. However, one limitation is that it can be difficult to obtain due to its status as a research chemical.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide. One area of interest is its potential as a treatment for muscle wasting disorders. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the safety and efficacy of this compound in human trials.
Synthesemethoden
The synthesis of 2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with potassium carbonate and 4-chloro-3-nitrobenzoic acid. The resulting product is then reduced with iron powder and acetic acid to yield 4-isopropylphenoxy-3-nitrobenzoic acid. This compound is then reacted with 4-(trifluoromethoxy)aniline and acetic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied extensively for its potential as a treatment for metabolic disorders. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models. In addition, it has been found to increase the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis.
Eigenschaften
Molekularformel |
C18H18F3NO3 |
---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H18F3NO3/c1-12(2)13-3-7-15(8-4-13)24-11-17(23)22-14-5-9-16(10-6-14)25-18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
ADURYXIRBLOGOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.